molecular formula C17H18N6S B2959761 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine CAS No. 2034308-80-8

4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine

Cat. No. B2959761
CAS RN: 2034308-80-8
M. Wt: 338.43
InChI Key: WHWBBXMHJMJJAV-UHFFFAOYSA-N
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Description

4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine is a useful research compound. Its molecular formula is C17H18N6S and its molecular weight is 338.43. The purity is usually 95%.
BenchChem offers high-quality 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches: Research has been focused on developing new methods for the synthesis of thieno[3,2-d]pyrimidine derivatives. For instance, a study described the synthesis of thienopyrimidine derivatives starting from specific precursors, resulting in compounds with potential antimicrobial activity (Ahmed et al., 2020). Similarly, another research effort outlined the design and synthesis of thieno[3,2-d]pyrimidine derivatives incorporating a piperazine unit aimed at anticancer applications, based on the structure of protein tyrosine kinase inhibitors (Min, 2012).

Biological Activities

  • Antimicrobial Activity

    The antimicrobial properties of thieno[3,2-d]pyrimidine derivatives have been a significant focus. A study synthesized new polycyclic compounds, revealing that one compound displayed the best antimicrobial activity among all tested compounds against various bacteria and fungi strains (Ahmed et al., 2020).

  • Anticancer Potential

    The anticancer activity of thieno[3,2-d]pyrimidine derivatives has also been explored, with efforts to design and synthesize derivatives as potential anticancer agents. These efforts are based on the structural motifs of known protein tyrosine kinase inhibitors, indicating the potential of thieno[3,2-d]pyrimidine derivatives in cancer treatment (Min, 2012).

properties

IUPAC Name

4-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-2-12-10-15(21-20-13(12)3-1)22-5-7-23(8-6-22)17-16-14(4-9-24-16)18-11-19-17/h4,9-11H,1-3,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWBBXMHJMJJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=NN=C2C1)N3CCN(CC3)C4=NC=NC5=C4SC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)thieno[3,2-d]pyrimidine

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